molecular formula C8H4F6N2O2 B1608574 2-Nitro-4,5-bis(trifluoromethyl)aniline CAS No. 35010-32-3

2-Nitro-4,5-bis(trifluoromethyl)aniline

Cat. No.: B1608574
CAS No.: 35010-32-3
M. Wt: 274.12 g/mol
InChI Key: XCCONFFFCYGZJB-UHFFFAOYSA-N
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Description

2-Nitro-4,5-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of nitro and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4,5-bis(trifluoromethyl)aniline typically involves the nitration of 4,5-bis(trifluoromethyl)aniline. This process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4,5-bis(trifluoromethyl)aniline is unique due to the presence of two trifluoromethyl groups, which significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics .

Properties

IUPAC Name

2-nitro-4,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-5(15)6(16(17)18)2-4(3)8(12,13)14/h1-2H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCONFFFCYGZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406158
Record name 2-nitro-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35010-32-3
Record name 2-nitro-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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